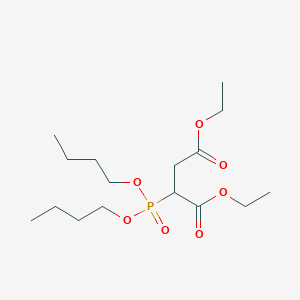

Diethyl 2-dibutoxyphosphorylbutanedioate

Description

Properties

CAS No. |

4762-67-8 |

|---|---|

Molecular Formula |

C16H31O7P |

Molecular Weight |

366.39 g/mol |

IUPAC Name |

diethyl 2-dibutoxyphosphorylbutanedioate |

InChI |

InChI=1S/C16H31O7P/c1-5-9-11-22-24(19,23-12-10-6-2)14(16(18)21-8-4)13-15(17)20-7-3/h14H,5-13H2,1-4H3 |

InChI Key |

QBEFPXQICQAOSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(C(CC(=O)OCC)C(=O)OCC)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-dibutoxyphosphorylbutanedioate typically involves the reaction of diethyl phosphite with butyl alcohol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with butanedioic acid or its derivatives under controlled conditions to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial to ensure the consistent quality of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-dibutoxyphosphorylbutanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide or phosphine.

Substitution: The butoxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphonates, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 2-dibutoxyphosphorylbutanedioate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonate esters and related compounds.

Biology: The compound can be utilized in the study of enzyme inhibition and as a probe for investigating biochemical pathways involving phosphoryl transfer.

Industry: It is employed in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-dibutoxyphosphorylbutanedioate involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Diethyl 2-dibutoxyphosphorylbutanedioate: Contains a succinate core with two ethoxy ester groups and a dibutoxyphosphoryl moiety.

- Diethyl Succinate (C₈H₁₄O₄) : A simple diester of succinic acid, lacking phosphoryl substituents. Primarily used as a flavoring agent (FEMA 2377) .

- Boron Trifluoride Diethyl Etherate (BF₃·O(C₂H₅)₂): A Lewis acid catalyst with a boron trifluoride core coordinated to diethyl ether. Used in esterifications and alkylations, requiring stringent storage conditions (inert gas, non-metallic containers) .

Physical and Chemical Properties

Research Findings and Gaps

- Synthesis Challenges : The dibutoxyphosphoryl group’s steric bulk may complicate synthesis compared to diethyl succinate, requiring optimized phosphorylation steps.

- Catalytic Potential: Phosphoryl esters are understudied as ligands but show promise in asymmetric catalysis, contrasting with boron trifluoride’s established role in electrophilic reactions.

- Stability Studies : Hydrolytic degradation studies are needed for this compound, as phosphoryl esters generally exhibit lower stability than succinate esters .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diethyl 2-dibutoxyphosphorylbutanedioate?

- Methodological Answer : The compound can be synthesized via phosphorylation of diethyl butanedioate using dibutoxyphosphoryl chloride under anhydrous conditions. A two-step procedure involving nucleophilic substitution with controlled stoichiometry is typical. Reaction optimization may include using a base like triethylamine to neutralize HCl byproducts and inert gas purging to prevent hydrolysis . Yields are influenced by solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C). Post-reaction, quenching with ice water followed by extraction with ethyl acetate is recommended.

Q. How can this compound be effectively purified?

- Methodological Answer : Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted starting materials and phosphorylated byproducts. Recrystallization in a non-polar solvent (e.g., hexane) at low temperatures can enhance purity. Analytical TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) should confirm homogeneity. Due to potential hydrolytic instability, avoid aqueous workup unless stabilized by acidic conditions .

Q. What are the key safety precautions for handling this compound?

- Methodological Answer : Based on analogous phosphate esters, wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors or aerosols. Store in airtight containers under nitrogen at 2–8°C to prevent moisture ingress. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste .

Advanced Research Questions

Q. How do steric effects from dibutoxy groups influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The bulky dibutoxyphosphoryl moiety reduces electrophilicity at the phosphorus center, slowing nucleophilic attack. Kinetic studies (e.g., UV-Vis monitoring of reaction rates with varying nucleophiles) can quantify steric hindrance. Comparative experiments with smaller alkoxy groups (e.g., methoxy) may isolate steric vs. electronic contributions . Computational modeling (DFT) of transition states can further elucidate steric barriers.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- 31P NMR : Expect a singlet near δ 0–5 ppm for the phosphoryl group.

- 1H NMR : Distinct signals for ethyl (δ 1.2–1.4 ppm, triplet) and butoxy (δ 0.9–1.7 ppm, multiplet) protons.

- Mass Spectrometry : High-resolution ESI-MS should match the exact mass (calculated 222.06575 g/mol for related structures; adjust for molecular formula differences) .

- IR : Peaks at ~1250 cm⁻¹ (P=O) and 1740 cm⁻¹ (ester C=O).

Q. How can computational methods model the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set is suitable for optimizing geometry and calculating frontier orbitals (HOMO/LUMO). Solvent effects (e.g., dielectric constant of THF) can be incorporated via PCM models. Molecular dynamics simulations (AMBER or CHARMM force fields) predict conformational stability of the butoxy chains .

Q. How to resolve contradictions in reported reaction yields across different solvent systems?

- Methodological Answer : Systematically screen solvents (polar aprotic vs. non-polar) under controlled moisture/oxygen levels (Schlenk techniques). Monitor reaction progress via in-situ 31P NMR to identify intermediate decomposition. Compare activation energies (Eyring plots) to determine solvent-dependent kinetic barriers .

Q. What impurities are common in this compound synthesis, and how are they identified?

- Methodological Answer : Hydrolysis products (e.g., phosphoric acid derivatives) and unreacted diethyl butanedioate are typical impurities. LC-MS with a C18 column (acetonitrile/water gradient) can separate these. 1H NMR integration of ester vs. phosphoryl proton ratios quantifies purity. X-ray crystallography (if crystals form) provides definitive structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.